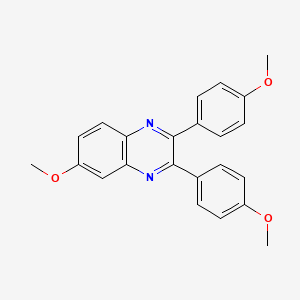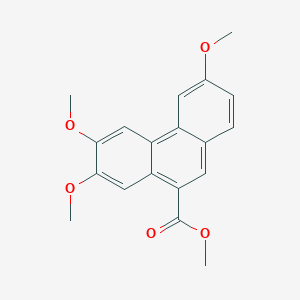
Agn-PC-0nhpo6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0nhpo6 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nhpo6 involves the use of specific reagents and conditions to ensure the desired product is obtained. One common method includes the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent . The reaction conditions, such as temperature, pH, and the concentration of polyvinyl pyrrolidone (PVP) as a dispersant, play a crucial role in determining the size and shape of the resulting nanoparticles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized conditions to ensure uniformity and high yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-0nhpo6 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for reduction and various acids and bases for pH adjustment . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reduction of silver nitrate with hydrogen peroxide results in the formation of silver nanoparticles .
Aplicaciones Científicas De Investigación
Agn-PC-0nhpo6 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability . In biology and medicine, this compound is explored for its potential antimicrobial and anticancer properties . Additionally, it has applications in the industry, particularly in the development of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of Agn-PC-0nhpo6 involves its interaction with molecular targets and pathways. In biological systems, it exerts its effects by interacting with cellular components, leading to oxidative stress and cell death in microbial and cancer cells . The compound’s ability to generate reactive oxygen species (ROS) is a key factor in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Agn-PC-0nhpo6 can be compared with other similar compounds, such as decursin and decursinol angelate, which are known for their anticancer properties . While these compounds share some similarities in their biological activities, this compound is unique due to its specific reactivity and stability under various conditions . Other similar compounds include AGN-PC-0CUK9P, which has shown high affinity for dual inhibition of kinases and angiogenesis .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties, including stability and reactivity, make it a valuable subject of study. The compound’s preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and potential for future research and development.
Propiedades
Número CAS |
4176-23-2 |
|---|---|
Fórmula molecular |
C19H18O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
methyl 3,6,7-trimethoxyphenanthrene-9-carboxylate |
InChI |
InChI=1S/C19H18O5/c1-21-12-6-5-11-7-16(19(20)24-4)15-10-18(23-3)17(22-2)9-14(15)13(11)8-12/h5-10H,1-4H3 |
Clave InChI |
KEBJQGAVCWJAMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C3C=C(C(=CC3=C(C=C2C=C1)C(=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)

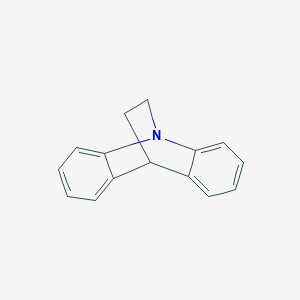
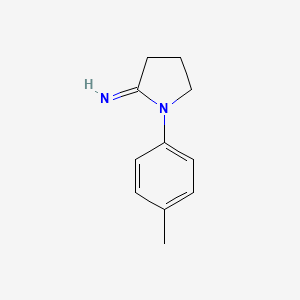
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)

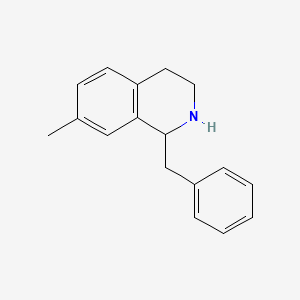
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
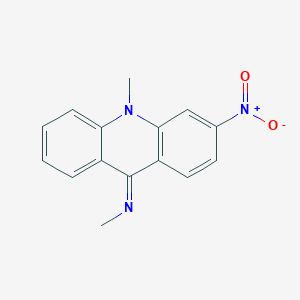
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
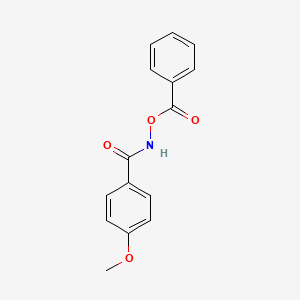
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)

